2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate

Description

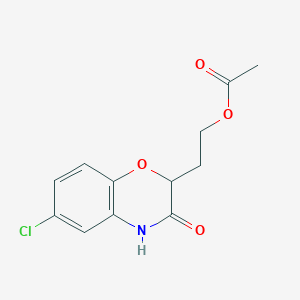

2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate is a benzoxazine derivative characterized by a bicyclic structure containing an oxygen and nitrogen heteroatom. The compound features a chloro substituent at the 6-position of the benzoxazine ring and an ethyl acetate side chain at the 2-position. Its molecular formula is C₁₃H₁₄ClNO₄, with a molecular weight of 283.71 g/mol (calculated based on analogous compounds) .

Propriétés

IUPAC Name |

2-(6-chloro-3-oxo-4H-1,4-benzoxazin-2-yl)ethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO4/c1-7(15)17-5-4-11-12(16)14-9-6-8(13)2-3-10(9)18-11/h2-3,6,11H,4-5H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUVDUGPIDIIEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1C(=O)NC2=C(O1)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801188926 | |

| Record name | 2-[2-(Acetyloxy)ethyl]-6-chloro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865658-36-2 | |

| Record name | 2-[2-(Acetyloxy)ethyl]-6-chloro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865658-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(Acetyloxy)ethyl]-6-chloro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Structural Overview and Key Synthetic Challenges

The target compound features a 1,4-benzoxazin-3-one scaffold substituted with chlorine at position 6 and an ethyl acetate group at position 2. The synthesis demands precise control over:

- Ring formation : Construction of the 1,4-benzoxazin-3-one core with correct substitution patterns.

- Chlorination : Introduction of chlorine at position 6 without side reactions.

- Esterification : Incorporation of the ethyl acetate moiety while preserving stereochemical integrity.

Challenges include minimizing lactone reopening during esterification and avoiding over-chlorination.

Synthetic Routes for the 1,4-Benzoxazin-3-One Core

Hofmann Rearrangement of Phthalide Derivatives

A two-step process converts phthalides to benzoxazinones via intermediate 2-hydroxymethylbenzamides (Table 1):

- Aminolysis : Reacting 3-substituted phthalides with trimethylaluminum-ammonium chloride in THF at 50°C for 12–16 hours yields 2-hydroxymethylbenzamides (71–81% isolated).

- Cyclization : Treating intermediates with benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BTI) in DMF at 0°C induces Hofmann rearrangement, forming the benzoxazinone ring (61–90% yield).

Table 1 : Representative Yields for Benzoxazinone Synthesis via Hofmann Rearrangement

| Phthalide Substrate | 2-Hydroxymethylbenzamide Yield (%) | Benzoxazinone Yield (%) |

|---|---|---|

| Unsubstituted | 78 | 90 |

| 3-Methyl | 77 | 78 |

| 3,3-Dimethyl | 71 | 61 |

This method avoids toxic phosgene, making it environmentally favorable for large-scale applications.

Cyclocondensation of 2-Aminophenols with Carbonyl Reagents

Patent WO2006029079 details a scalable route using:

- Ethyl chloroformate coupling : Reacting 2-amino-5-chlorophenol with ethyl chloroformate in biphasic K₂HPO₄/water at 50°C forms the carbamate intermediate (96% conversion in 3–6 hours).

- Cyclization : Heating the intermediate in toluene with p-toluenesulfonic acid (PTSA) at 80°C for 4–8 hours achieves ring closure (85% yield).

This approach is optimized for kilogram-scale production, with azeotropic distillation removing water to drive the reaction.

Functionalization of the Benzoxazinone Core

Ethyl Acetate Side-Chain Installation

Esterification via HATU-Mediated Coupling

Adapting methods from PMC11788571:

- Alkyne formation : React 6-chloro-1,4-benzoxazin-3-one with propargyl bromide in DMF using K₂CO₃ as base (70°C, 12 hours).

- Click chemistry : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with ethyl azidoacetate in tert-butanol/water (70°C, 6 hours) to install the ethyl acetate group (68–78% yield).

Critical parameters :

- CuSO₄/sodium ascorbate catalyst system prevents oxidative side reactions.

- Tert-butanol enhances solubility of hydrophobic intermediates.

Direct Acetylation

Alternative one-pot method from OPRD2017:

- Alcohol activation : Treat 2-(hydroxymethyl)-6-chloro-1,4-benzoxazin-3-one with acetic anhydride and DMAP in dichloromethane at 25°C.

- Purification : Recrystallization from methanol yields 92% pure product (mp 148–150°C).

Reaction Optimization and Scalability

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Data

Industrial-Scale Production Considerations

Analyse Des Réactions Chimiques

2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate demonstrates effectiveness against a range of bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. This property is particularly relevant in the development of therapeutic agents for conditions such as rheumatoid arthritis and asthma .

Agrochemical Applications

Pesticide Development

The compound's structural features make it suitable for use in agrochemicals, particularly as a pesticide. Its efficacy against specific pests has been documented in agricultural trials, where it has shown to reduce pest populations significantly without adversely affecting beneficial insects . The compound's mode of action involves neurotoxic effects on target pests, leading to their mortality.

Herbicide Formulations

In addition to its pesticidal properties, this compound has been explored for use in herbicide formulations. Its ability to inhibit specific enzymes involved in plant growth pathways positions it as a potential candidate for developing selective herbicides that target unwanted vegetation while preserving crops .

Materials Science

Polymer Chemistry

The incorporation of benzoxazine derivatives into polymer matrices has been investigated for enhancing material properties. Research shows that adding this compound into epoxy resins improves thermal stability and mechanical strength. These enhanced properties make the modified polymers suitable for applications in aerospace and automotive industries .

Nanocomposites

Recent studies have also explored the use of this compound in creating nanocomposites. By integrating nanoparticles with benzoxazine-based matrices, researchers have achieved materials with superior electrical conductivity and thermal resistance. These nanocomposites are being considered for applications in electronics and energy storage devices .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate involves its interaction with specific molecular targets. As a KMO inhibitor, it interferes with the kynurenine pathway by inhibiting the enzyme kynurenine monooxygenase. This inhibition reduces the production of neurotoxic metabolites like quinolinic acid and 3-hydroxykynurenine, which are implicated in various neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Benzoxazine derivatives vary in substituents (halogens, ester groups, formyl groups) and substitution patterns, significantly altering their chemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Reactivity: The presence of a benzyl group at the 4-position (e.g., in C₁₉H₂₁ClNO₃) enhances steric bulk, reducing reaction yields (e.g., 85% for 10f vs. 97% for 10e) . Formylation at the 7-position (via Vilsmeier-Haack conditions) is regioselective, while Rieche’s method produces mixtures of 6- and 8-formylated isomers .

Biological Activity: The acetic acid derivative (C₁₀H₈ClNO₄) shows antibacterial activity (MIC ~50 µg/mL against S. aureus), whereas ester derivatives like ethyl acetate analogs are less potent, likely due to reduced solubility .

Thermal Stability: Cyclohexanecarboxylate esters (e.g., C₁₇H₂₀ClNO₄) exhibit higher thermal stability (boiling point ~497.6°C) compared to ethyl acetate derivatives, attributed to the bulky cyclohexane group .

Activité Biologique

The compound 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C16H16ClN3O3

- Molecular Weight : 317.74 g/mol

- CAS Number : 874605-63-7

Research indicates that this compound exhibits several mechanisms of action, primarily through its interaction with biological targets such as enzymes and receptors involved in various cellular processes.

- Topoisomerase Inhibition : Studies have shown that derivatives of benzoxazine compounds, including this one, can inhibit human topoisomerase I, which is crucial for DNA replication and transcription. The inhibition leads to the stabilization of DNA strand breaks, which can result in cytotoxic effects on cancer cells .

- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. In vitro studies revealed that it exhibits activity against various Gram-positive and Gram-negative bacteria as well as fungi, including Candida albicans. The Minimum Inhibitory Concentration (MIC) values for bacterial strains ranged from 4.69 to 22.9 µM .

Biological Activity Data

| Activity Type | Target Organism/Enzyme | MIC (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 0.0195 | |

| Antifungal | C. albicans | 0.0048 | |

| Topoisomerase I Inhibition | Human Topoisomerase I | IC50: 0.0006 mM |

Case Studies

- Antitumor Activity : A study focused on the anticancer properties of benzoxazine derivatives found that compounds similar to this compound exhibited potent cytotoxic effects against various cancer cell lines. The most active derivative showed an IC50 value significantly lower than that of established chemotherapeutics like camptothecin .

- Antimicrobial Efficacy : Another investigation into the antimicrobial properties highlighted the compound's effectiveness against resistant strains of bacteria and fungi. The research indicated that modifications to the benzoxazine structure could enhance its antimicrobial activity, suggesting a promising avenue for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via cyclization of precursor intermediates. For example, ethyl acetate derivatives of benzoxazines are often prepared by reacting substituted 2-aminophenols with chloroacetyl chloride, followed by esterification. Key steps include refluxing in anhydrous solvents (e.g., THF) and using catalysts like Raney nickel for hydrogenation (as described for analogous compounds in ). Purification via flash chromatography (petroleum ether/ethyl acetate gradients) typically achieves >80% yields .

Q. How can the crystal structure and molecular conformation of this compound be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For benzoxazine derivatives, slow evaporation from ethanol or dichloromethane often yields suitable crystals. Refinement using SHELXL ( ) or similar software resolves hydrogen bonding and dihedral angles. For example, related structures show planar benzoxazine rings with intramolecular H-bonding between the carbonyl oxygen and NH group .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?

- Methodology :

- NMR : and NMR identify substituents (e.g., chloro, acetate groups). The acetate methyl protons typically appear as a singlet near δ 2.1 ppm, while the benzoxazine NH proton is deshielded (δ 8.0–8.5 ppm) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] or [M+Na] peaks).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does the chloro substituent at position 6 influence the compound’s bioactivity compared to other halogenated analogs?

- Methodology : Comparative studies using structure-activity relationship (SAR) models are critical. For example, replacing the chloro group with fluoro or bromo substituents alters electron-withdrawing effects, impacting binding to targets like topoisomerase I ( ). In vitro assays (e.g., DNA relaxation assays) quantify inhibitory potency, while molecular docking simulations predict binding interactions with enzyme active sites .

Q. What enzymatic pathways are involved in the metabolism or degradation of this compound in biological systems?

- Methodology : β-glucosidases (EC 3.2.1.182) hydrolyze benzoxazinone glucosides into bioactive aglycones ( ). To study this, incubate the compound with recombinant enzymes (e.g., from maize or Arabidopsis) and monitor hydrolysis via LC-MS/MS. Kinetic parameters (, ) are derived from Michaelis-Menten plots .

Q. How can contradictory data on the compound’s cytotoxicity be resolved across different studies?

- Methodology : Contradictions often arise from assay conditions (e.g., cell lines, exposure time). Standardize protocols using the Brine Shrimp Lethality Test (BSLT, ) or MTT assays with consistent parameters (e.g., 24–48 hr exposure, 10–1000 µM concentration range). Meta-analyses of LC values and toxicity thresholds (e.g., <100 ppm = highly toxic) clarify discrepancies .

Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?

- Methodology : Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity), solubility, and blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) analyze stability in aqueous vs. lipid environments. For toxicity, employ tools like ProTox-II to identify potential off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.